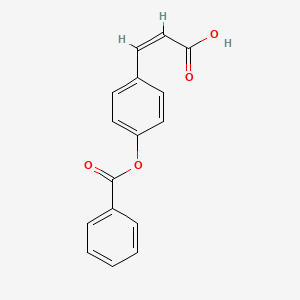
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including hydroxymethyl, propenyl, and pentenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Hydroxymethyl Group: This can be achieved through the hydroxylation of an appropriate precursor.
Introduction of the Propenyl and Pentenyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The propenyl and pentenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydroxymethyl and propenyl groups could play a role in binding to the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2-hydroxyethyl)-N’-methyl-: Similar structure but with a hydroxyethyl group instead of hydroxymethyl and propenyl groups.
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of hydroxymethyl, propenyl, and pentenyl groups in urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- gives it distinct chemical properties and reactivity compared to other urea derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78959-59-8 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-2-prop-2-enylpent-4-enyl]-3-methylurea |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-11(9-14,7-5-2)8-13-10(15)12-3/h4-5,14H,1-2,6-9H2,3H3,(H2,12,13,15) |
InChI Key |
SPTPQSWWSXDOKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC(CC=C)(CC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


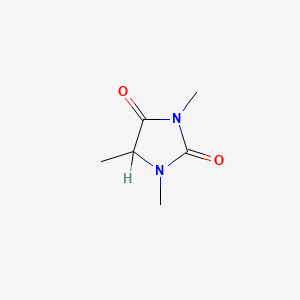
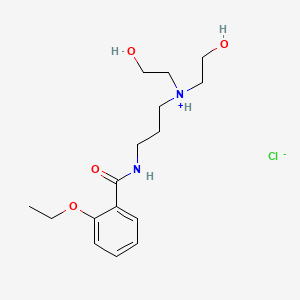

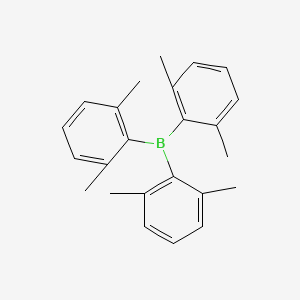
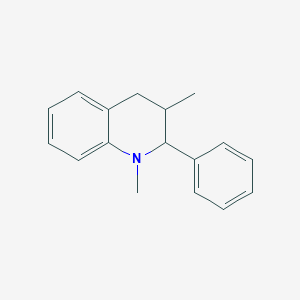


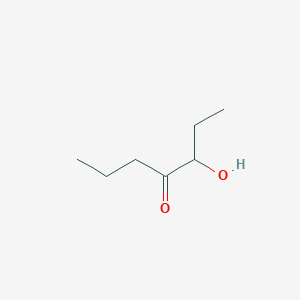

![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
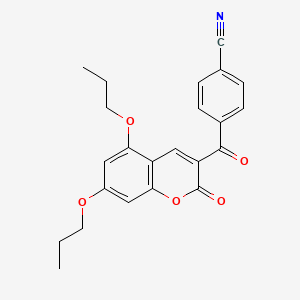
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
